![molecular formula C13H18N2O4S B2556465 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1448033-16-6](/img/structure/B2556465.png)
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone
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Description
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone, also known as CSAM, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry.
Scientific Research Applications
Soil Metabolism and Herbicide Activity
One area of application involves the study of soil metabolism of related compounds, such as isoxaflutole, a herbicide. Research by Rouchaud et al. (2002) explored the soil metabolism of isoxaflutole in corn, highlighting its transformation into active and non-herbicidal metabolites, providing insights into environmental behavior and degradation pathways of structurally related compounds (Rouchaud, Neus, Eelen, & Bulcke, 2002).
Synthetic Chemistry and Heterocyclic Compounds
In synthetic chemistry, compounds with azetidinone and isoxazolyl groups are crucial for creating diverse heterocyclic structures with potential pharmaceutical applications. For instance, Jagannadham et al. (2019) demonstrated the synthesis of substituted azetidinones derived from the dimer of Apremilast, showcasing methods to incorporate sulfonamide rings for enhanced biological activity (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).
Biological Activities and Molecular Interactions
Research into the biological activities of compounds containing azetidinone and isoxazolyl groups is also significant. For example, Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, which exhibited favorable herbicidal and insecticidal activities, highlighting the potential for agrochemical applications (Wang, Wu, Liu, Li, Song, & Li, 2015).
Catalytic Asymmetric Synthesis
In the realm of asymmetric synthesis, the use of azetidinone derivatives as catalysts for organozinc reactions to aldehydes is explored, offering routes to achieve high enantioselectivity in the synthesis of complex organic molecules. Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for such applications, contributing to the development of novel asymmetric synthesis methodologies (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).
properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-13(12-6-7-14-19-12)15-8-11(9-15)20(17,18)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPZYZZXDGZZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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